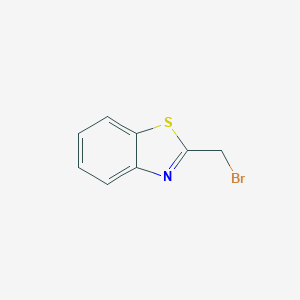

2-ベンジルオキシベンジルブロミド

概要

説明

Synthesis Analysis 2-Benzyloxybenzylbromide and related compounds have been synthesized through various chemical reactions. For example, compounds with similar structures have been synthesized by reacting commercial acids with specific amines, yielding high purities and yields, indicating a straightforward synthesis pathway that could be adapted for 2-Benzyloxybenzylbromide (Polo et al., 2019).

Molecular Structure Analysis The molecular structure of compounds closely related to 2-Benzyloxybenzylbromide has been determined through X-ray crystallography, showing detailed geometric parameters that can provide insights into the structural characteristics of 2-Benzyloxybenzylbromide. Theoretical calculations, such as DFT, offer predictions on geometric structures, atomic charges, and molecular electrostatic potentials, which are crucial for understanding the molecular behavior of such compounds (Zeyrek et al., 2015).

Chemical Reactions and Properties Chemical reactions involving the bromobenzyl moiety, as seen in 2-Benzyloxybenzylbromide, include debenzylative cross-coupling, which leads to the formation of diaryl sulfides from aryl benzyl sulfides and aryl bromides. Such reactions proceed with high efficiency and yield, demonstrating the chemical reactivity and potential transformations of the benzyl bromide group (Mao et al., 2014).

Physical Properties Analysis The physical properties of benzyl bromide derivatives, including 2-Benzyloxybenzylbromide, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior under different conditions and for its application in further chemical reactions. For instance, studies on the synthesis and characterization of related compounds provide valuable data on melting points, solubility, and stability, which are indicative of the physical behavior of benzyl bromide derivatives (Bacchi et al., 2004).

Chemical Properties Analysis The chemical properties of 2-Benzyloxybenzylbromide, such as reactivity and stability, can be understood by examining the reactivity patterns of benzyl bromides in various chemical reactions. For example, palladium-catalyzed reactions involving benzyl bromides have been utilized to synthesize a wide range of compounds, indicating the versatility and chemical reactivity of the benzyl bromide functional group (Gabriele et al., 2006).

科学的研究の応用

ポリフェノールベンゾフランの合成

2-ベンジルオキシベンジルブロミドは、ヘキサ環式二量体レスベラトロールポリフェノールベンゾフランの合成に使用されます . この合成技術は、マリバトールA、ショレアフェノール、およびその他の生物学的に関連するポリフェノールの全合成に適用されました .

2. ベンジルエーテルおよびエステルの調製 2-ベンジルオキシベンジルブロミドは、ベンジルエーテルおよびエステルの合成のための、穏和で、便利で、場合によっては他に類を見ない効果的な新しい試薬として台頭しています . この記事では、2-ベンジルオキシピリジンのN-メチル化により活性試薬をその場で生成する、改訂されたベンジル転移プロトコルについて説明しています .

複雑なアルコール基質の保護

ベンジル基は、有機化学および医薬品化学において保護基として広く使用されています。 2-ベンジルオキシベンジルブロミドは、中性条件下で、複雑なアルコール基質をベンジルエーテルとして保護するために使用できます .

PMBエーテルの合成

活性塩を単離することなく、2-ベンジルオキシベンジルブロミドをその場で活性化すると、PMBエーテルの合成について説明されているように、特定の利点があります .

5. アルコールからのベンジルエーテルの合成 2-ベンジルオキシベンジルブロミドは、加温すると求電子性のベンジル種を放出します。他のプロトコルが適していなかったアルコールからのベンジルエーテルの合成への適用が実証されています .

その他のアリールメチルエーテルの合成

特性

IUPAC Name |

1-(bromomethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLAVJJQEPGJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363814 | |

| Record name | 2-BENZYLOXYBENZYLBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103633-30-3 | |

| Record name | 2-BENZYLOXYBENZYLBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)